molecular formula C17H30N4O2 B486116 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-34-9

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane

Cat. No.: B486116
CAS No.: 825607-34-9
M. Wt: 322.4g/mol
InChI Key: RYTLCLFGYXKAIF-UHFFFAOYSA-N
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Description

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound with the molecular formula C17H30N4O2 It is characterized by the presence of piperidine and piperazine rings, which are connected through a carbonyl group to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane typically involves the reaction of piperidine and piperazine derivatives with azepane under specific conditions. One common method involves the use of piperidine-4-carbonyl chloride and 1-piperazinecarboxylic acid, which are reacted in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperidine or piperazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-ylcarbonyl)azepane: Similar in structure but lacks the piperazine ring.

    1-(Piperidin-4-ylcarbonyl)piperazine: Contains both piperidine and piperazine rings but does not have the azepane ring.

Uniqueness

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane is unique due to the presence of all three rings (piperidine, piperazine, and azepane) in its structure. This unique combination of rings provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

azepan-1-yl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c22-16(18-8-4-1-2-5-9-18)20-12-14-21(15-13-20)17(23)19-10-6-3-7-11-19/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTLCLFGYXKAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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